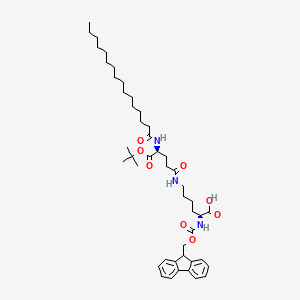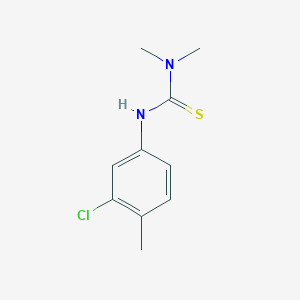
Fmoc-D-Lys(Pal-Glu-OtBu)-OH
Übersicht
Beschreibung
Fmoc-D-Lys(Pal-Glu-OtBu)-OH is a synthetic peptide derivative used in solid-phase peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid D-lysine, which is further modified with a palmitoyl (Pal) group and a glutamic acid (Glu) residue protected by a tert-butyl (OtBu) ester. This compound is primarily used in the synthesis of complex peptides and proteins for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Pal-Glu-OtBu)-OH typically involves multiple steps:
Fmoc Protection: The amino group of D-lysine is protected with the Fmoc group using Fmoc-chloride in the presence of a base such as sodium carbonate.
Palmitoylation: The ε-amino group of D-lysine is acylated with palmitoyl chloride in the presence of a base like triethylamine.
Glutamic Acid Protection: The carboxyl group of glutamic acid is protected with tert-butyl ester using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Coupling: The protected glutamic acid is coupled to the palmitoylated D-lysine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids and protecting groups, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for efficient washing and removal of by-products between each step, making the process suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like DIC and HOBt.
Hydrolysis: The ester bond in the tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DMF.
Major Products
Fmoc Deprotection: D-Lys(Pal-Glu-OtBu)-OH.
Ester Hydrolysis: Fmoc-D-Lys(Pal-Glu-OH)-OH.
Coupling: Extended peptides or proteins with the desired sequence.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-D-Lys(Pal-Glu-OtBu)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in the construction of peptide libraries for drug discovery and structure-activity relationship studies.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding. It is also employed in the development of peptide-based therapeutics and diagnostics.
Medicine
The compound is utilized in the design of peptide drugs for various medical conditions, including cancer, infectious diseases, and metabolic disorders. Its ability to be incorporated into larger peptide structures makes it valuable for targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for research and development. It is also employed in the manufacture of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of Fmoc-D-Lys(Pal-Glu-OtBu)-OH depends on its incorporation into larger peptide structures. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The palmitoyl group enhances the hydrophobicity of the peptide, facilitating membrane interactions and cellular uptake. The glutamic acid residue can participate in hydrogen bonding and electrostatic interactions, contributing to the overall stability and activity of the peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Pal-Glu-OtBu)-OH: Similar structure but with L-lysine instead of D-lysine.
Fmoc-D-Lys(Pal-Glu-OH)-OH: Similar structure but without the tert-butyl ester protection.
Fmoc-D-Lys(Pal-OtBu)-OH: Similar structure but without the glutamic acid residue.
Uniqueness
Fmoc-D-Lys(Pal-Glu-OtBu)-OH is unique due to the combination of D-lysine, palmitoyl group, and protected glutamic acid residue. This specific configuration provides distinct properties such as enhanced stability, hydrophobicity, and potential for specific biological interactions. The use of D-lysine also imparts resistance to enzymatic degradation, making it suitable for therapeutic applications.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXBYSAGYOQJW-PVXQIPPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106546 | |
| Record name | D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1491158-71-4 | |
| Record name | D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1491158-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B1652492.png)


![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)




![(4S)-4-Hydroxy-3,5,5-trimethyl-4-[(1E,3E)-3-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]cyclohex-2-en-1-one](/img/structure/B1652507.png)
![2,2-Dimethyl-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-3-thiomorpholinone](/img/structure/B1652509.png)

![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-](/img/structure/B1652511.png)
![5-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B1652512.png)

